4-Methoxy-2-(3-methylbutoxy)benzoic acid
Overview
Description
4-Methoxy-2-(3-methylbutoxy)benzoic acid, also known as MMB, is a white crystalline solid . It has a molecular weight of 238.28 g/mol . The IUPAC name for this compound is 2-(isopentyloxy)-4-methoxybenzoic acid .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-(3-methylbutoxy)benzoic acid is C13H18O4 . The InChI code for this compound is 1S/C13H18O4/c1-9(2)6-7-17-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) .Scientific Research Applications
Polyaniline Doping
4-Methoxy-2-(3-methylbutoxy)benzoic acid, as a substituted benzoic acid, can potentially be used as a dopant for polyaniline. This application is inferred from research on polyaniline doped with various benzoic acids, demonstrating enhanced properties like increased conductivity and stability (Amarnath & Palaniappan, 2005).
Synthesis of Derivatives
The compound can be a precursor for synthesizing various derivatives. For instance, research on selective metalation of similar benzoic acids has been conducted, which is essential for creating complex organic compounds (Sinha, Mandal, & Chandrasekaran, 2000).
Luminescent Properties in Lanthanide Coordination
The compound might influence the luminescent properties of lanthanide coordination compounds. Research has shown that the substitution of electron-releasing or withdrawing groups on benzoic acid derivatives can significantly impact the photoluminescence of such compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Biodegradation Studies
This compound could be involved in biodegradation studies, as similar methoxybenzoic acids have been researched for their metabolism by anaerobic bacteria. Such studies are essential for understanding the environmental impact and breakdown of complex organic compounds (Deweerd, Saxena, Nagle, & Suflita, 1988).
Synthesis of Novel Compounds
The chemical can serve as a starting point for the synthesis of novel compounds. This is based on research involving similar methoxybenzoic acids in creating new chemical entities, which can have various applications (Jiang Jian-hui, 2010).
Hydrogen Bond Induced Mesophases
It might be used to study hydrogen bond-induced mesophases in liquid crystals, as research indicates that mixing certain benzoic acid derivatives with nonmesogens can lead to the formation of nematic phases, critical in liquid crystal technology (Yu, Wu, & Wu, 1991).
Crystal Structure Analysis
Research on similar benzoic acid derivatives has been conducted to understand their crystal structures, which can be critical in material science and drug design (Suchetan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-2-(3-methylbutoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(2)6-7-17-12-8-10(16-3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAGFSEEAPODB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(3-methylbutoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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